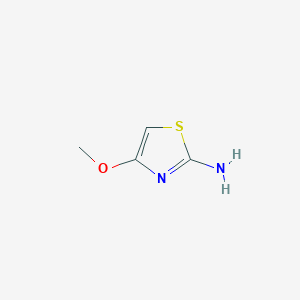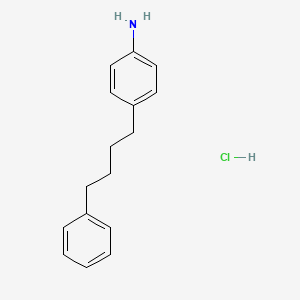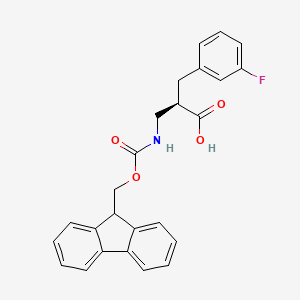
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is an organic compound characterized by a bromophenyl group attached to a cyclopropylacetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a bromophenyl derivative with a cyclopropylacetaldehyde precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Bromophenyl)-2-cyclopropylacetic acid.
Reduction: 2-(3-Bromophenyl)-2-cyclopropylethanol.
Substitution: 2-(3-Methoxyphenyl)-2-cyclopropylacetaldehyde.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-cyclopropylacetaldehyde
- 2-(3-Chlorophenyl)-2-cyclopropylacetaldehyde
- 2-(3-Bromophenyl)-2-cyclopropylacetic acid
Uniqueness
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is unique due to the presence of both a bromophenyl group and a cyclopropylacetaldehyde moiety. This combination imparts distinct reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)11(7-13)8-4-5-8/h1-3,6-8,11H,4-5H2 |
Clé InChI |
CITSQZPICHVCCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)





![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
